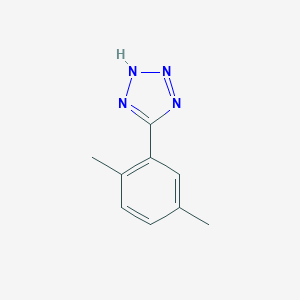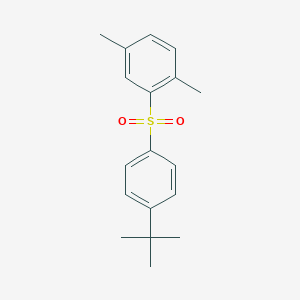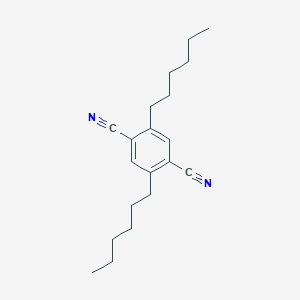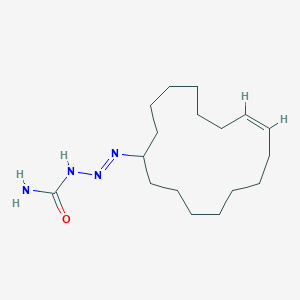![molecular formula C7H16BNO2 B296061 N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine](/img/structure/B296061.png)
N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(diethylboryl)oxy]-2-oxoethyl}-N-methylamine, commonly known as DEBOM, is a boron-containing compound that has been extensively studied for its potential applications in the field of medicinal chemistry. DEBOM is a small molecule that possesses unique chemical properties that make it an attractive candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of DEBOM is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. DEBOM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DEBOM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors in animal models. DEBOM has also been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
DEBOM has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. DEBOM is also stable and can be stored for long periods of time. However, DEBOM has some limitations for lab experiments. It is difficult to synthesize and purify, and it can be expensive.
Orientations Futures
There are several future directions for research on DEBOM. One area of research is the development of new drugs based on DEBOM. Researchers are also studying the use of DEBOM as a diagnostic tool for the detection of cancer cells. Additionally, researchers are studying the potential use of DEBOM in the treatment of inflammatory diseases. Finally, researchers are studying the mechanism of action of DEBOM to better understand how it works and how it can be used to develop new drugs.
Méthodes De Synthèse
DEBOM can be synthesized using a variety of methods, including the reaction of N-methylamine with diethylboronic acid in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure DEBOM. Other methods of synthesis include the reaction of N-methylamine with boronic esters or boronic acids.
Applications De Recherche Scientifique
DEBOM has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-tumor activity and has been studied for its potential use in the treatment of cancer. DEBOM has also been studied for its potential use as a diagnostic tool in the detection of cancer cells.
Propriétés
Formule moléculaire |
C7H16BNO2 |
|---|---|
Poids moléculaire |
157.02 g/mol |
Nom IUPAC |
diethylboranyl 2-(methylamino)acetate |
InChI |
InChI=1S/C7H16BNO2/c1-4-8(5-2)11-7(10)6-9-3/h9H,4-6H2,1-3H3 |
Clé InChI |
QPEVNWUJUCGZMC-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)OC(=O)CNC |
SMILES canonique |
B(CC)(CC)OC(=O)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[2-(Hexyloxy)phenyl]-1,2,3-thiadiazole](/img/structure/B295982.png)
![1-[(6-Chlorohexyl)oxy]-4-methoxybenzene](/img/structure/B295983.png)
![2-Cyano-4-{5-[5-cyano-2-(hexyloxy)-4-methylphenyl]-1,3,4-oxadiazol-2-yl}-5-isopropoxyphenyl 5-cyano-2-(hexyloxy)-4-methylbenzoate](/img/structure/B295987.png)
![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)




![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

